molecular formula C29H32N2O10 B11052224 Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B11052224
M. Wt: 568.6 g/mol
InChI Key: QEIFGZCJKAAZSE-UHFFFAOYSA-N
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Description

Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, often referred to as Compound X , is a synthetic molecule with a fascinating structure. Let’s break it down:

  • The core structure consists of a dihydropyridine ring, which confers unique properties.
  • Attached to the dihydropyridine ring are:
    • An ethyl ester group (C2H5COO-), providing solubility and stability.
    • A benzodioxole moiety (4,7-dimethoxy-1,3-benzodioxol-5-yl), known for its biological activity.
    • An amino group ([2-(4-methoxyphenyl)ethyl]amino), potentially influencing receptor interactions.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Dihydropyridine Synthesis:

Industrial Production: Industrial-scale production typically involves optimized multistep processes, ensuring high yield and purity. Details of proprietary methods are closely guarded by manufacturers.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine ring.

    Reduction: Reduction of the benzodioxole moiety may yield different products.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Compound X finds applications in diverse fields:

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets include calcium channels (due to the dihydropyridine ring) and cellular receptors (due to the amino group).

Comparison with Similar Compounds

Compound X stands out due to its hybrid structure, combining dihydropyridine, benzodioxole, and amino functionalities. Similar compounds include nifedipine (a dihydropyridine calcium channel blocker) and safrole (a natural product containing a benzodioxole ring).

properties

Molecular Formula

C29H32N2O10

Molecular Weight

568.6 g/mol

IUPAC Name

ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C29H32N2O10/c1-5-39-29(35)20-14-31-28(34)23(24(20)33)18(13-22(32)30-11-10-16-6-8-17(36-2)9-7-16)19-12-21(37-3)26-27(25(19)38-4)41-15-40-26/h6-9,12,14,18H,5,10-11,13,15H2,1-4H3,(H,30,32)(H2,31,33,34)

InChI Key

QEIFGZCJKAAZSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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